molecular formula C5H8N2O2 B1506632 (3-Ethyl-1,2,4-oxadiazol-5-YL)methanol CAS No. 959237-62-8

(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol

Cat. No.: B1506632
CAS No.: 959237-62-8
M. Wt: 128.13 g/mol
InChI Key: XCFHOYKWHOGMNG-UHFFFAOYSA-N
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Description

“(3-Ethyl-1,2,4-oxadiazol-5-YL)methanol”, also known as EOM, is a chemical compound with a molecular formula of C5H7N3O2. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OCC1=NC(CC)=NO1 . The InChI key for this compound is XCFHOYKWHOGMNG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The empirical formula is C9H7NO4, and the molecular weight is 193.16 .

Scientific Research Applications

Catalysis

The encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y has been shown to be an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of oxadiazole derivatives in catalyzing important chemical reactions (Ghorbanloo & Maleki Alamooti, 2017).

Corrosion Inhibition

Benzimidazole bearing 1,3,4-oxadiazoles have been studied for their corrosion inhibition properties on mild steel in sulfuric acid, indicating the potential of oxadiazole derivatives in protecting metals against corrosion (Ammal, Prajila, & Joseph, 2018).

Photochemical Reactions

Studies on the photochemical behavior of 1,2,4-oxadiazoles reveal the potential of these compounds in undergoing photoisomerization and forming new chemical structures under light irradiation. This shows the utility of oxadiazole derivatives in photochemical applications (Buscemi, Cicero, Vivona, & Caronna, 1988).

Synthesis of Complex Molecules

Oxadiazole derivatives are used as intermediates in the synthesis of complex molecules, demonstrating their role in the creation of pharmaceuticals and functional materials. For example, the synthesis and characterization of Schiff base compounds with antibacterial activities highlight the versatility of oxadiazole derivatives in medicinal chemistry (Kakanejadifard et al., 2013).

Safety and Hazards

The compound is classified as Eye Damage 1 and Skin Sensitizer 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-2-4-6-5(3-8)9-7-4/h8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFHOYKWHOGMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650860
Record name (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-62-8
Record name 3-Ethyl-1,2,4-oxadiazole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-1,2,4-oxadiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ethyl-1,2,4-oxadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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